molecular formula C8H6BF3KN3 B13475395 Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate

Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate

Katalognummer: B13475395
Molekulargewicht: 251.06 g/mol
InChI-Schlüssel: QQOODCGECPNSCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. It features a trifluoroborate group attached to a phenyl ring, which is further substituted with a 1H-1,2,4-triazol-1-yl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous medium. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Aqueous or organic solvents such as ethanol, methanol, or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product would be a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution and coupling reactions, making the compound a versatile reagent in organic synthesis. The 1H-1,2,4-triazol-1-yl group can interact with biological targets, potentially inhibiting enzymes or binding to receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate is unique due to the presence of both the trifluoroborate and triazole groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C8H6BF3KN3

Molekulargewicht

251.06 g/mol

IUPAC-Name

potassium;trifluoro-[4-(1,2,4-triazol-1-yl)phenyl]boranuide

InChI

InChI=1S/C8H6BF3N3.K/c10-9(11,12)7-1-3-8(4-2-7)15-6-13-5-14-15;/h1-6H;/q-1;+1

InChI-Schlüssel

QQOODCGECPNSCA-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC=C(C=C1)N2C=NC=N2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.